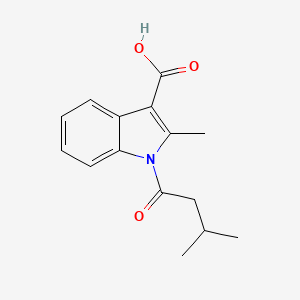
H-DL-GLU(OME)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-GLU(OME)-OH is an organic compound with the molecular formula C6H11NO4 It is a derivative of L-glutamic acid, where the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-DL-GLU(OME)-OH is typically synthesized through the esterification of L-glutamic acid with methanol in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving L-glutamic acid in methanol, adding concentrated sulfuric acid as a catalyst, and maintaining the reaction at a specific temperature for a set duration. After the reaction, the excess sulfuric acid is neutralized using barium hydroxide (Ba(OH)2), and the methanol is recovered for reuse .
Industrial Production Methods
The industrial production of L-glutamic acid, 5-methyl ester follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize environmental impact. The process involves the recovery and reuse of methanol, reducing production costs and environmental pollution .
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-GLU(OME)-OH undergoes various chemical reactions, including:
Esterification: The formation of the ester from L-glutamic acid and methanol.
Hydrolysis: The ester can be hydrolyzed back to L-glutamic acid and methanol under acidic or basic conditions.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: L-glutamic acid and methanol.
Substitution: Depending on the reagent used, various substituted derivatives of L-glutamic acid can be formed
Applications De Recherche Scientifique
H-DL-GLU(OME)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of amino acid-based products and as an intermediate in various chemical processes .
Mécanisme D'action
H-DL-GLU(OME)-OH exerts its effects by interacting with specific molecular targets and pathways. It can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in synaptic transmission and plasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Glutamic acid 5-tert-butyl ester
- L-Glutamic acid γ-benzyl ester
Uniqueness
H-DL-GLU(OME)-OH is unique due to its specific esterification with a methyl group, which imparts distinct chemical properties and reactivity compared to other esters of L-glutamic acid. This uniqueness makes it valuable in specific applications where other esters may not be suitable .
Propriétés
Formule moléculaire |
C6H10NO4- |
|---|---|
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
(2S)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1 |
Clé InChI |
ZGEYCCHDTIDZAE-BYPYZUCNSA-M |
SMILES isomérique |
COC(=O)CC[C@@H](C(=O)[O-])N |
SMILES canonique |
COC(=O)CCC(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)

![6,6-dimethyl-3-(methylthio)-1-(1H-pyrazol-3-yl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B8790797.png)
![octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole](/img/structure/B8790805.png)


![1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B8790833.png)
